molecular formula C16H14I2N2 B6360345 2,3-Bis(4-iodophenyl)imino-butane CAS No. 561326-95-2

2,3-Bis(4-iodophenyl)imino-butane

Cat. No. B6360345
CAS RN: 561326-95-2
M. Wt: 488.10 g/mol
InChI Key: SSVTWQZQBKDBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(4-iodophenyl)imino-butane, also known as 2,3-diiodo-4-phenylbutan-2-ylidene, is an organoiodine compound that has a wide range of applications in scientific research. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. Its chemical formula is C10H10I2. 2,3-Bis(4-iodophenyl)imino-butane has a variety of uses in organic synthesis, biochemistry, and drug development.

Scientific Research Applications

2,3-Bis(4-iodophenyl)imino-butane has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as polymers and heterocyclic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antimalarial drugs and HIV inhibitors. 2,3-Bis(4-iodophenyl)imino-butane has also been used as a catalyst in the synthesis of a variety of organic compounds, such as esters and amides.

Mechanism of Action

2,3-Bis(4-iodophenyl)imino-butane acts as an electron-withdrawing group, which makes it an effective catalyst in organic synthesis. It can also be used as a Lewis acid to facilitate the formation of covalent bonds between two molecules. In addition, it can act as a nucleophile in nucleophilic substitution reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
2,3-Bis(4-iodophenyl)imino-butane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, as well as to reduce the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been shown to reduce the activity of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2,3-Bis(4-iodophenyl)imino-butane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air and light. In addition, it is soluble in a variety of organic solvents, making it easy to use in a wide range of laboratory applications. However, it is important to note that 2,3-Bis(4-iodophenyl)imino-butane is toxic and should be handled with care.

Future Directions

2,3-Bis(4-iodophenyl)imino-butane has a wide range of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals and other organic compounds. In addition, it could be used to study the effects of electron-withdrawing groups on biochemical and physiological processes. Furthermore, it could be used as a catalyst in the synthesis of new materials, such as polymers and heterocyclic compounds. Finally, it could be used to study the effects of organoiodine compounds on the environment.

Synthesis Methods

2,3-Bis(4-iodophenyl)imino-butane can be synthesized through a simple two-step process. The first step involves the reaction of 4-iodophenol with sodium hydroxide to form a sodium salt. The second step involves the reaction of this sodium salt with butan-2-ylidene in the presence of a base, such as potassium carbonate, to form the desired product. This method can be used to synthesize a variety of organoiodine compounds, such as 2,3-Bis(4-iodophenyl)imino-butane-phenylbutan-2-ylidene.

properties

IUPAC Name

2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14I2N2/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVTWQZQBKDBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(4-iodophenyl)imino-butane

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